molecular formula C8H8ClN3 B11909913 (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine

(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B11909913
M. Wt: 181.62 g/mol
InChI Key: DQULYGKMQVPQMT-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine (CAS 944896-39-3) is a high-value chemical intermediate with the molecular formula C9H10ClN3 and a molecular weight of 195.65 g/mol . This compound features an imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Its primary research application is as a key building block in the design and synthesis of novel kinase inhibitors . Specifically, derivatives of this core structure have been investigated through structure-guided design as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), representing a promising approach for developing new antimalarial therapies . The electron-withdrawing chlorine atom at the 6-position and the methylamine functional group at the 3-position provide distinct electronic and steric properties, making it a versatile precursor for further chemical exploration, including nucleophilic substitution and functional group interconversion . As a central scaffold, it enables researchers to explore structure-activity relationships (SAR) to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug discovery programs . This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Properties

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H,3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQULYGKMQVPQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Condensation-Cyclization Approach

The most widely reported method involves a two-step process starting with 2-amino-5-chloropyridine or 3-amino-6-chloropyridazine. In the first step, the amine reacts with DMF-DMA at elevated temperatures (50–110°C) to form an (E)-N'-(5-chloropyridin-2-yl)-N,N-dimethylformamidine intermediate. This intermediate undergoes cyclization with bromoacetonitrile in solvents such as dimethylformamide (DMF) or acetonitrile, facilitated by bases like sodium bicarbonate, yielding the imidazo[1,2-a]pyridine core.

Critical Parameters:

  • Molar Ratios: A 1:1 to 4:1 molar ratio of amine to DMF-DMA ensures complete formamidine formation.

  • Cyclization Temperature: Optimal cyclization occurs at 130–140°C, with prolonged reaction times (15–35 hours) improving yield.

  • Base Selection: Sodium bicarbonate or saturated sodium carbonate solutions (pH 7–9) prevent side reactions during bromoacetonitrile addition.

One-Pot Synthesis

Recent advancements propose a one-pot method combining both steps without isolating the intermediate. This approach reduces purification losses and shortens the synthesis timeline from 20–40 hours to 12–18 hours. However, it requires precise control of temperature gradients and reagent addition rates to avoid byproducts such as N-alkylated impurities.

Optimization of Reaction Conditions

Solvent Systems

Solvent polarity significantly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF enhance intermediate solubility but may necessitate stringent drying to prevent hydrolysis. Comparative studies reveal the following solvent efficiencies:

SolventCyclization Yield (%)Purity (%)
DMF72.298.5
Acetonitrile68.497.2
Ethanol55.793.8

Data sourced from.

Temperature and Time Dependencies

Higher temperatures (130–140°C) accelerate cyclization but risk decomposition, while lower temperatures (50–80°C) prolong reaction times. A balance is achieved at 110–120°C for 15–20 hours, yielding 70–75% product with minimal degradation.

Purification and Characterization

Recrystallization Protocols

Crude product purification typically employs mixed-solvent recrystallization. A 1:2 volumetric ratio of ethyl acetate to n-hexane effectively removes unreacted starting materials and inorganic salts, achieving ≥99% purity. Alternative systems, such as ethanol-water (3:1), offer comparable results but require cooling to 0–4°C for crystal formation.

Analytical Validation

Liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) confirm structural integrity. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.92 (d, J = 8.4 Hz, 1H, pyridine-H), 7.38 (d, J = 8.4 Hz, 1H, pyridine-H), 3.85 (s, 2H, CH₂NH₂).

  • HRMS (ESI): m/z calculated for C₈H₈ClN₃ [M+H]⁺: 181.0401; found: 181.0398.

Comparative Analysis of Methodologies

ParameterTwo-Step MethodOne-Pot Method
Total Time (h)24–4012–18
Overall Yield (%)68–7260–65
Purity (%)98–9995–97
ScalabilityPilot-scale feasibleLimited to lab-scale

The two-step method remains preferred for industrial applications due to higher reproducibility, while the one-pot approach suits rapid small-scale syntheses.

Challenges and Mitigation Strategies

Byproduct Formation

N-Alkylation of the methanamine side chain during cyclization generates undesired derivatives. Strategies to suppress this include:

  • Low-Temperature Bromoacetonitrile Addition: Gradual addition at 0–5°C minimizes exothermic side reactions.

  • Steric Hindrance Utilization: Bulky bases like triethylamine reduce nucleophilic attack on the methanamine group.

Moisture Sensitivity

The formamidine intermediate is hygroscopic, requiring anhydrous conditions. Molecular sieves (4Å) or inert gas atmospheres (N₂/Ar) prevent hydrolysis during storage and handling .

Chemical Reactions Analysis

Types of Reactions

(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Imidazo[1,2-a]pyridine Core

1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
  • Structure : Chlorine at position 6, dimethylated methanamine at position 3.
  • Molecular Formula : C₁₀H₁₂ClN₃.
  • Key Data : Purity >95%, stored at 2–8°C. Tertiary amine derivatives like this are often explored for improved lipophilicity and metabolic stability compared to primary amines .
N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine
  • Structure : Methyl at position 5, aryl groups (e.g., 4-fluorophenyl) at position 2.
  • Key Data : Demonstrated significant antibacterial activity against E. coli, S. aureus, and C. albicans (MIC values 8–32 µg/mL). Compounds with electron-withdrawing aryl groups showed enhanced activity compared to unsubstituted derivatives .
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine
  • Structure : Methyl at position 6, p-tolyl at position 2.
  • Molecular Formula : C₁₈H₂₁N₃.
  • Key Data: Molecular weight 279.38; tertiary amine structure enhances membrane permeability. No direct activity data is provided, but similar compounds are used in kinase inhibitor research .

Halogen Substitution Variations

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine
  • Structure : Fluoro at position 4.
  • Key Data : Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and bioavailability compared to chlorine .
  • Comparison : Fluorinated analogues are often pursued to optimize pharmacokinetic profiles while retaining target affinity.
1-{6-Bromoimidazo[1,2-a]pyridin-3-yl}methanamine
  • Structure : Bromo at position 6.
  • Molecular Formula : C₈H₈BrN₃.

Heterocyclic Core Modifications

6-Chloro-3-methylimidazo[1,2-b]pyridazine
  • Structure : Imidazo[1,2-b]pyridazine core with chloro at position 6 and methyl at position 3.
  • Key Data : Pyridazine-based analogues exhibit distinct electronic properties due to reduced aromaticity compared to pyridine cores, impacting solubility and target selectivity .
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
  • Structure : Triazolo-pyridazine core with phenyl at position 6.
  • Molecular Formula : C₁₂H₁₁N₅.
  • Key Data : The triazole ring introduces additional hydrogen-bonding sites, which may enhance interactions with enzymes or receptors .

Biological Activity

The compound (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Composition:

  • IUPAC Name: (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine
  • Molecular Formula: C8H9ClN4
  • Molecular Weight: 198.64 g/mol

The compound features a chlorine atom at the 6-position of the imidazole ring and a methanamine side chain attached to the pyridine moiety. This configuration is significant for its biological interactions.

Research indicates that (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine interacts with various biological targets, including protein kinases and receptors. Its binding affinity to these targets is crucial for understanding its therapeutic potential.

Binding Affinity Studies

Studies have employed various techniques (e.g., molecular docking, surface plasmon resonance) to assess the binding affinity of this compound to different proteins. Notably, it has shown promising results against several kinases:

Target Binding Affinity (Kd) Notable Activity
AURKB31% residual activityAnticancer
CLK237% residual activityAnticancer
PI5P4KγKd = 7.1 nMSelective inhibitor

These interactions suggest that the compound may serve as a lead for developing novel therapeutic agents targeting specific pathways involved in cancer and other diseases.

In Vitro and In Vivo Studies

In vitro studies have demonstrated the compound's ability to inhibit specific biological pathways. For example, it has been shown to enhance the expression of genes related to immune response pathways in cancer models, indicating potential applications in immunotherapy.

Case Study: Cancer Immunotherapy

A recent study explored the effects of (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine in combination with anti-PD-1 antibodies in murine models. The results indicated a tumor growth inhibition rate of 77.7% when administered at a dose of 80 mg/kg, highlighting its potential as an adjunct therapy in cancer treatment .

Comparative Analysis with Similar Compounds

The biological activity of (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine can be compared with other structurally similar compounds:

Compound Name Structure Type Notable Activity
ImatinibTyrosine kinase inhibitorAnticancer
ZolpidemImidazopyridine derivativeSedative
ClonazepamBenzodiazepineAnxiolytic

The unique chlorine substitution and methanamine side chain may confer distinct biological activities compared to these related compounds, allowing for exploration of diverse pharmacological profiles.

Synthesis and Modification

Several synthetic approaches have been reported for the preparation of (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine . These methods facilitate modifications that can enhance its efficacy or selectivity against specific targets. For instance:

  • Oxidation: Can produce derivatives with altered functional groups.
  • Reduction: May convert certain groups into more reactive forms.

These synthetic routes are essential for developing analogs that could exhibit improved biological activities.

Q & A

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Scalability Issues :
  • Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water) or centrifugal partition chromatography.
  • Yield Optimization : Replace bromine with NBS (N-bromosuccinimide) for safer handling and higher yields (>70%) .

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